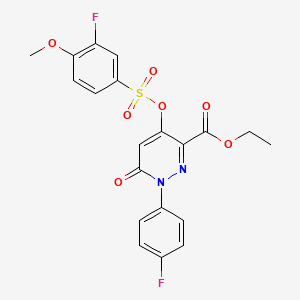![molecular formula C8H12N2O3 B2421934 N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide CAS No. 2093962-74-2](/img/structure/B2421934.png)
N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide is a compound that belongs to the class of enamides. Enamides are valuable organic substrates known for their stability and reactivity, making them increasingly useful in organic synthesis . This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a prop-2-enamide group.
Méthodes De Préparation
The synthesis of N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of oxazolidinone derivatives with acrylamide under specific conditions. The reaction typically requires the use of a base, such as sodium hydride, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazolidinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions include various substituted oxazolidinone derivatives and modified enamides.
Applications De Recherche Scientifique
N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may bind to active sites of enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide can be compared with other similar compounds, such as:
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
N-[(Dialkylamino)methyl]acrylamides: These compounds are valuable monomeric precursors to smart polymers with dual functionalities of temperature and pH-responsiveness.
N-((2-Methyl-4-oxopentan-2-yl)prop-2-enamide): Used in the development of efficient ophthalmic drug delivery systems.
Propriétés
IUPAC Name |
N-[[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-7(11)9-4-6-5-10(2)8(12)13-6/h3,6H,1,4-5H2,2H3,(H,9,11)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVBBJWVUKSHU-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](OC1=O)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2421851.png)


![6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421855.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421861.png)

![1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2421864.png)
![N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2421865.png)


![2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421871.png)


